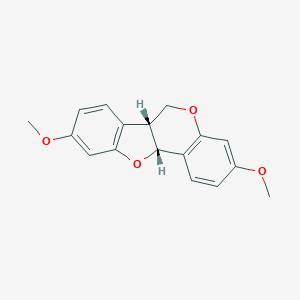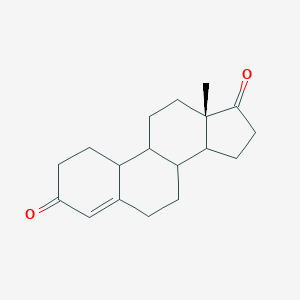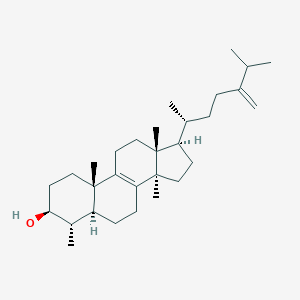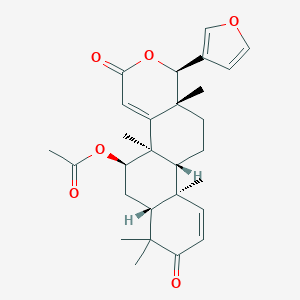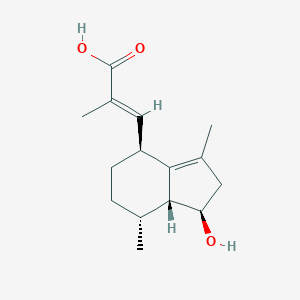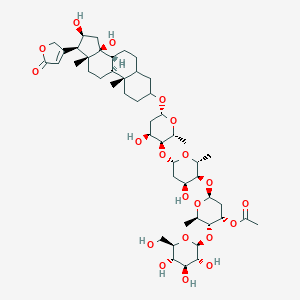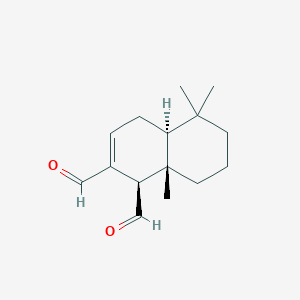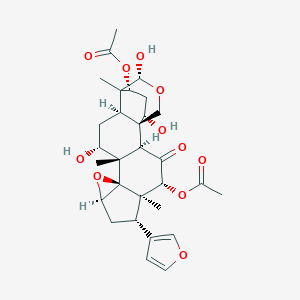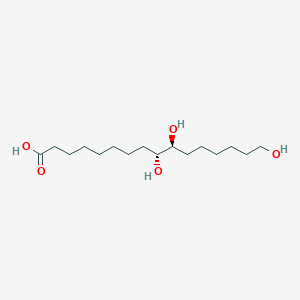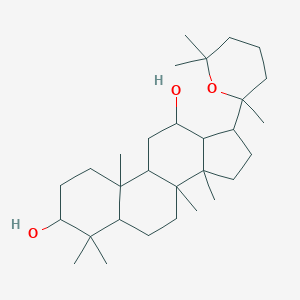
Panaxadiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Panaxadiol is a naturally occurring compound derived from the roots of Panax ginseng, a plant widely used in traditional medicine. It belongs to the class of dammarane-type triterpenoids and is known for its various pharmacological properties, including anti-inflammatory, anti-tumor, and neuroprotective effects .
Wissenschaftliche Forschungsanwendungen
Panaxadiol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:
Chemie:
- Wird als Vorläufer für die Synthese verschiedener Derivate mit potenziellen pharmakologischen Aktivitäten verwendet .
Biologie:
- Wird auf seine neuroprotektiven Wirkungen gegen Glutamat-induzierte Neurotoxizität in Primärkulturen von Rattenkortexzellen untersucht .
Medizin:
- Wird auf seine Antitumoreigenschaften untersucht, insbesondere auf die Verbesserung der Wirksamkeit von Chemotherapeutika wie 5-Fluorouracil bei Darmkrebs .
- Wird auf seine hepatoprotektiven Wirkungen bei nicht-alkoholischer Fettlebererkrankung (NAFLD) untersucht, indem oxidativer Stress und Entzündungen reduziert werden .
Industrie:
- Wird aufgrund seiner verschiedenen gesundheitlichen Vorteile bei der Entwicklung von funktionellen Produkten und Nahrungsergänzungsmitteln eingesetzt .
5. Wirkmechanismus
This compound entfaltet seine Wirkungen über mehrere molekulare Ziele und Pfade:
Wirkmechanismus
Panaxadiol exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines.
Anti-tumor: Induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Neuroprotective: Enhances the antioxidant defense system by upregulating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Safety and Hazards
Panaxadiol is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Panaxadiol can be synthesized through the hydrolysis of ginsenosides, which are the primary active components in ginseng. The process involves acidic hydrolysis in a solvent, followed by separation and purification using column chromatography . The reaction conditions are mild, making the process suitable for industrial production.
Industrial Production Methods: The industrial production of this compound typically involves using Panax plant extracts as raw materials. The total saponin extract from the plant undergoes acidic hydrolysis, and the resulting product is purified through column chromatography. This method is cost-effective, yields high-purity this compound, and is suitable for large-scale production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Panaxadiol unterliegt verschiedenen chemischen Reaktionen, darunter Glykosylierung, Oxidation und Reduktion. Die Glykosylierung von this compound beinhaltet die Addition von Zuckerresten an seine Hydroxylgruppen, die unter Koenigs-Knorr-, Helferich- und Orthoester-Reaktionsbedingungen erreicht werden kann .
Häufige Reagenzien und Bedingungen:
Glykosylierung: Silberoxid und 4-Å-Molekularsiebe in Dichlormethan.
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte:
Glykosylierung: this compound 3- und 12-O-β-D-Glucopyranoside.
Oxidation: Oxidierte Derivate von this compound.
Reduktion: Reduzierte Formen von this compound mit veränderten funktionellen Gruppen.
Vergleich Mit ähnlichen Verbindungen
Panaxadiol wird oft mit anderen Ginsenosiden und Triterpenoiden verglichen, die aus Panax ginseng gewonnen werden:
Protothis compound: Ähnlich in der Struktur, unterscheidet sich jedoch in seinem Glykosylierungsmuster und seinen biologischen Aktivitäten.
Panaxydol und Panaxynol: Polyacetylenverbindungen mit starken Antikrebsaktivitäten.
This compound zeichnet sich durch seine einzigartige Kombination aus entzündungshemmenden, antitumoralen und neuroprotektiven Wirkungen aus, was es zu einer wertvollen Verbindung für verschiedene therapeutische Anwendungen macht.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Panaxadiol involves the conversion of a triterpene precursor into Panaxadiol through several reaction steps.", "Starting Materials": [ "Betulinic acid", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Acetone", "Chloroform", "Hexane", "Diethyl ether" ], "Reaction": [ "Betulinic acid is reduced to betulin using sodium borohydride in methanol", "Betulin is treated with sodium hydroxide in ethanol to form oleanolic acid", "Oleanolic acid is reacted with hydrochloric acid in acetone to form 3-keto-oleanolic acid", "3-keto-oleanolic acid is converted to 3-keto-panaxadiol using sodium borohydride in methanol", "3-keto-panaxadiol is reduced to panaxadiol using sodium borohydride in methanol", "Panaxadiol is purified using a combination of chloroform, hexane, and diethyl ether" ] } | |
| 19666-76-3 | |
Molekularformel |
C30H52O3 |
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
(8R,10R,14R)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H52O3/c1-25(2)13-9-14-30(8,33-25)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-32H,9-18H2,1-8H3/t19?,20?,21?,22?,23?,24?,27-,28+,29+,30+/m0/s1 |
InChI-Schlüssel |
PVLHOJXLNBFHDX-HBIOBVTHSA-N |
Isomerische SMILES |
C[C@@]1(CCCC(O1)(C)C)C2CC[C@@]3(C2C(CC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)O)C |
SMILES |
CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C)C |
Kanonische SMILES |
CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C)C |
melting_point |
250°C |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Synonyme |
panaxadiol panaxadiol, (3beta,12beta)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



